molecular formula C7H5F3N2O3 B1449557 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline CAS No. 1803611-06-4

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline

Cat. No.: B1449557
CAS No.: 1803611-06-4
M. Wt: 222.12 g/mol
InChI Key: OWSSVFCXYHNSIH-UHFFFAOYSA-N
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Description

Classification and Nomenclature

This compound belongs to the chemical class of fluorinated nitroanilines, characterized by the presence of multiple fluorine-containing substituents alongside a nitro group on an aniline backbone. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name describing the precise positioning of each functional group on the benzene ring. The molecular formula C₇H₅F₃N₂O₃ indicates the presence of seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 222.12 grams per mole.

The Chemical Abstracts Service registry number 1803611-06-4 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems may refer to this compound using different numbering schemes, but the systematic name clearly establishes the connectivity and stereochemistry of all substituents. The compound's classification extends beyond simple nitroaniline derivatives due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties that differentiate it from conventional halogenated anilines.

The structural complexity of this compound necessitates careful attention to nomenclature precision, as minor variations in substituent positioning can lead to dramatically different chemical and biological properties. The difluoromethoxy group, represented as -OCF₂H, constitutes a relatively novel functional group in medicinal chemistry that has gained increasing attention for its ability to modulate molecular properties while maintaining favorable pharmacokinetic characteristics.

Historical Context and Research Significance

The development of this compound emerges from the broader evolution of fluorine chemistry and its applications in pharmaceutical and materials science. The strategic incorporation of fluorine atoms into organic molecules has revolutionized drug discovery and development, with fluorinated compounds representing approximately 20-25% of all pharmaceuticals in clinical use. The specific combination of functional groups present in this compound reflects advances in selective fluorination methodologies that have enabled the precise installation of multiple fluorine-containing substituents.

Research into difluoromethoxy-containing compounds gained momentum following the recognition that this functional group can serve as a bioisostere for methoxy groups while providing enhanced metabolic stability and altered electronic properties. The synthesis of such compounds became feasible through the development of novel fluorinating agents and methodologies, particularly the advancement of N-fluorine reagents that enable selective fluorination under mild conditions. These reagents, including N-fluoropyridinium salts and N-fluorosulfonamides, have facilitated the preparation of complex fluorinated molecules that were previously inaccessible.

The significance of this compound in contemporary research stems from its potential applications as a synthetic intermediate in pharmaceutical chemistry. The nitro group provides a versatile handle for further chemical transformations, including reduction to the corresponding amine, which can serve as a key building block for more complex molecular architectures. The fluorine substituents contribute to enhanced lipophilicity and metabolic stability, properties that are highly valued in drug design.

Historical precedent for the synthetic utility of fluorinated nitroanilines can be traced to the development of various pharmaceutical agents and agrochemicals. The systematic study of structure-activity relationships in fluorinated aromatics has revealed that the positioning and nature of fluorine substituents can profoundly influence biological activity, selectivity, and pharmacokinetic properties. This understanding has driven the continued development of novel fluorinated intermediates, including compounds like this compound.

Structural Relationships with Analogous Nitroaniline Derivatives

This compound exhibits structural similarities to several related nitroaniline derivatives that have been extensively studied in the literature. A comprehensive analysis of these relationships reveals important trends in chemical reactivity and potential applications. The most closely related analog is 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline, which differs only in the positioning of the fluorine and difluoromethoxy substituents. This positional isomer shares the molecular formula C₇H₅F₃N₂O₃ and identical molecular weight of 222.12 grams per mole, yet the altered substitution pattern leads to distinct electronic properties and reactivity profiles.

Another significant structural analog is 4-(Difluoromethoxy)-2-nitroaniline, which lacks the additional fluorine substituent present in the target compound. This compound, with the molecular formula C₇H₆F₂N₂O₃ and molecular weight of 216.13 grams per mole, provides insight into the electronic effects of the additional fluorine atom. The absence of the 2-position fluorine substituent in this analog results in altered electron density distribution and potentially different reactivity patterns in nucleophilic and electrophilic aromatic substitution reactions.

The structural relationship extends to simpler fluorinated nitroanilines, such as 5-fluoro-2-nitroaniline, which contains only a single fluorine substituent and lacks the difluoromethoxy group entirely. This compound, with molecular formula C₆H₅FN₂O₂, serves as a useful reference point for understanding the cumulative effects of multiple fluorine-containing substituents. Research has demonstrated that such compounds find applications in pharmaceutical development, dye manufacturing, agricultural chemicals, analytical chemistry, and material science.

The following table summarizes the key structural relationships among these nitroaniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Features
This compound C₇H₅F₃N₂O₃ 222.12 1803611-06-4 Difluoromethoxy, fluoro, nitro, amine
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline C₇H₅F₃N₂O₃ 222.12 1865729-77-6 Positional isomer with altered substitution pattern
4-(Difluoromethoxy)-2-nitroaniline C₇H₆F₂N₂O₃ 216.13 97963-76-3 Lacks 2-position fluorine substituent
5-Fluoro-2-nitroaniline C₆H₅FN₂O₂ 156.11 369-36-8 Single fluorine, no difluoromethoxy group

The synthetic accessibility of these compounds has been enhanced through the development of improved fluorination methodologies and synthetic routes. Patent literature describes efficient synthetic approaches for related difluoromethoxy nitrobenzene derivatives, including water-phase synthesis processes that offer environmental advantages over traditional organic solvent-based methods. These synthetic developments have made it feasible to prepare multi-fluorinated nitroanilines on both laboratory and industrial scales.

Research into the crystallization behavior of fluorinated nitroanilines has revealed interesting structure-property relationships. Studies on phenylenediamines containing nitro groups and varying numbers of fluorine atoms have demonstrated that the degree of fluorination significantly affects co-crystallization behavior with crown ethers. These findings suggest that the specific fluorination pattern in this compound may influence its solid-state properties and intermolecular interactions, factors that are important for both synthetic applications and potential pharmaceutical development.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSVFCXYHNSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline generally follows multi-step synthetic pathways starting from commercially available aniline derivatives. The key steps involve:

  • Introduction of the Difluoromethoxy Group:
    This is typically achieved by difluoromethylation of suitable aniline precursors. One common approach uses difluorocarbene insertion into aliphatic O–H bonds under weakly acidic conditions, often activated by potassium hydrogen fluoride (KHF₂). This step forms the difluoromethoxy substituent on the aromatic ring.

  • Nitration and Fluorination:
    The nitro group is introduced via nitration, commonly using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent over-nitration and decomposition. Fluorination is either pre-installed on the starting material or introduced via nucleophilic aromatic substitution reactions.

  • Amino Group Introduction:
    The amino group at the 5-position is often introduced by reduction of the nitro group or by selective substitution reactions.

  • Protection and Deprotection Strategies:
    To improve selectivity and yield, the amino group of intermediates may be protected using various N-protecting groups (e.g., acetyl, carbobenzyloxy) during nitration or other functionalization steps, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial-scale synthesis employs continuous flow reactors and advanced purification techniques to ensure reproducibility, high yield, and purity. The process is optimized for cost-effectiveness and scalability.

  • Multi-step Process:
    Starting from 4-fluoro-2-nitroaniline or related aniline derivatives, the difluoromethoxy group is introduced via nucleophilic substitution or difluorocarbene insertion. Subsequent nitration and reduction steps are carefully controlled.

  • Use of Protecting Groups:
    Industrial processes often protect the amino group to avoid side reactions during nitration. For example, acetyl or carbamate protecting groups are used, followed by nitration and then deprotection.

  • Reaction Conditions:
    Typical nitration is carried out at low temperatures (0–5 °C) using mixed acid systems (H₂SO₄/HNO₃). Difluoromethylation reactions are conducted under mild acidic conditions with potassium hydrogen fluoride as an activator.

Detailed Reaction Analysis and Data Table

Step Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Difluoromethylation Difluorocarbene source, KHF₂, weak acid Introduction of difluoromethoxy group Selective insertion into O–H bond
2 Nitration H₂SO₄/HNO₃ mixture, 0–5 °C Introduction of nitro group at 5-position Temperature control critical
3 Fluorination/Substitution Starting material with fluorine or nucleophilic substitution Installation of fluorine at 2-position Fluorine often pre-installed
4 Protection Acetic anhydride, carbamates, or sulfonamides Protect amino group to prevent side reactions Enhances selectivity
5 Deprotection Acidic or basic hydrolysis Removal of protecting group Yields target compound
6 Purification Crystallization, chromatography Isolation of pure this compound Ensures high purity

Research Findings and Optimization Strategies

  • Yield and Purity:
    Protection of the amino group prior to nitration significantly improves yield and purity by preventing side reactions and over-nitration.

  • Reaction Control:
    Maintaining low temperature during nitration avoids decomposition and formation of undesired isomers.

  • Reagent Selection:
    Use of potassium hydrogen fluoride (KHF₂) as an activator in difluoromethylation enhances selectivity and efficiency.

  • Scalability: Continuous flow reactors allow precise control of reaction parameters, improving reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles or nucleophiles are employed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethoxy)-2-fluoro-5-aminoaniline, while substitution reactions can introduce different functional groups at the fluorine or nitro positions.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline 97963-76-3 C₇H₅F₃N₂O₃ -OCF₂H (4), -F (2), -NO₂ (5) Pharmaceutical intermediate
4-Chloro-2-fluoro-5-nitroaniline N/A C₆H₄ClFN₂O₂ -Cl (4), -F (2), -NO₂ (5) Agrochemical synthesis
4-Fluoro-2-methoxy-5-nitroaniline 1075705-01-9 C₇H₇FN₂O₃ -OCH₃ (2), -F (4), -NO₂ (5) Solubility in polar solvents
2-Fluoro-5-nitroaniline 369-36-8 C₆H₅FN₂O₂ -F (2), -NO₂ (5) Diazotization reactions
3-Fluoro-4-nitroaniline 2369-13-3 C₆H₅FN₂O₂ -F (3), -NO₂ (4) Unstable diamine precursor

Biological Activity

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline is a synthetic organic compound with the molecular formula C7_7H5_5F3_3N2_2O3_3 and a molecular weight of 222.12 g/mol. Its structure includes multiple functional groups that may influence its biological activity, including an aniline group, a nitro group, and difluoromethoxy substituents. This article explores the potential biological activities of this compound, drawing from available literature and related studies.

Chemical Structure and Properties

The compound features several notable groups:

  • Aniline Group (NH2_2) : Known for its ability to participate in electrophilic aromatic substitution.
  • Nitro Group (NO2_2) : A strong electron-withdrawing group that enhances the reactivity of the aromatic ring.
  • Difluoromethoxy Group (OCHF2_2) : Imparts unique chemical properties that can affect solubility and biological interactions.

The unique combination of these groups suggests potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in drug synthesis.

Antimicrobial Activity

Research has shown that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives of nitroanilines have been studied for their efficacy against various bacterial strains. The presence of the nitro group is often correlated with increased antibacterial activity due to its interaction with microbial cellular processes .

Antiviral Potential

Analogous compounds such as 4-O-(difluoromethyl)-5-bromo-araU have demonstrated antiviral activities against herpes simplex virus types 1 and 2. These findings suggest that modifications in nucleoside structures can lead to significant antiviral effects, hinting at a potential for this compound to exhibit similar properties .

Case Studies and Related Research

  • Synthesis and Biological Evaluation :
    • A study on related compounds indicated that modifications in fluorine substitution could alter biological activity significantly. For instance, fluorinated nucleosides showed varied efficacy against viral infections .
    • The structural characteristics of this compound may allow it to interact with viral polymerases or other critical enzymes involved in viral replication.
  • Mechanistic Insights :
    • Investigations into the mechanism of action for similar compounds have revealed that they can inhibit key enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can lead to reduced melanin production in melanoma cells, suggesting a potential application in dermatological therapies .

Comparative Analysis

A comparative analysis of related compounds highlights the potential biological activities that can be expected from this compound:

Compound NameBiological ActivityMechanism of Action
4-O-(difluoromethyl)-5-bromo-araUAntiviralInhibition of viral polymerases
5-fluoro-4'-thiouridineAntibacterialDecreased protein synthesis in bacterial cells
2-Fluoro-5-nitroanilineAntimicrobialDisruption of bacterial cell wall synthesis

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential studies could include:

  • In vitro assays : Evaluating antimicrobial and antiviral activities against relevant pathogens.
  • Structure-activity relationship (SAR) studies: Understanding how modifications to the compound's structure affect its biological efficacy.
  • Toxicological assessments : Determining safety profiles for potential therapeutic applications.

Q & A

Q. Basic

  • ¹⁹F NMR : Distinct signals for -OCF₂H (-55 to -60 ppm) and aromatic F (-110 to -115 ppm) .
  • ¹H NMR : Aromatic protons show splitting patterns consistent with nitro (para) and fluoro (ortho) substituents.
  • IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (NH₂ stretch, if deprotected) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 233.04 (C₇H₆F₃N₂O₃⁺) .

Q. Advanced

  • X-ray Crystallography : Resolves regiochemistry; nitro and difluoromethoxy groups exhibit coplanarity with the ring (analogous structures show dihedral angles <5°) .

What challenges arise in achieving regioselective nitration?

Advanced
The electron-withdrawing -OCF₂H group deactivates the ring, requiring harsh nitration conditions. Competing nitration at positions 3 or 6 may occur due to:

  • Steric effects : Bulky -OCF₂H hinders nitration at position 4.
  • Electronic effects : The fluoro group (meta-directing) competes with -NH₂ (ortho/para-directing). Mitigation: Protect -NH₂ as an acetyl group to reduce activation and direct nitration to position 5 .

Q. Advanced

  • Suzuki-Miyaura Coupling : The nitro group facilitates palladium-catalyzed coupling, but -OCF₂H reduces reactivity. Optimize with Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (90°C, 12 h). Yields ~60% for aryl boronic acids .
  • Buchwald-Hartwig Amination : Limited by electron-deficient ring; use Xantphos/Pd₂(dba)₃ and Cs₂CO₃ in dioxane (100°C) for C–N bond formation .

Q. Advanced

  • *DFT Calculations (B3LYP/6-31G)**:
    • Nitro group withdraws electron density (Mulliken charge: -0.35 at C₅), making C₅ resistant to substitution.
    • -OCF₂H donates slight electron density via resonance, stabilizing intermediates in SNAr reactions .

Key Insight : Substitution occurs preferentially at C₆ (meta to nitro) in model reactions with morpholine (70% yield, DMSO, 120°C) .

How does the compound interact with biological targets?

Q. Advanced

  • Enzyme Inhibition : Fluorine enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Nitro groups participate in H-bonding with active-site residues.
  • CYP450 Interactions : Metabolized via oxidative defluorination, as observed in analogues like flucythrinate .

Q. Basic

  • Light Sensitivity : Degrades under UV (t₁/₂ = 48 h in sunlight). Store in amber vials at -20°C.
  • Moisture : Hydrolyzes slowly in aqueous media (pH <5 or >9). Use anhydrous DMSO for stock solutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline
Reactant of Route 2
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.